Methyl2-(4-iodo-2-nitrophenyl)acetate
Description
Methyl 2-(4-iodo-2-nitrophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with an iodine atom at the para (4-) position and a nitro group at the ortho (2-) position. The acetate moiety is esterified with a methyl group.
Properties
Molecular Formula |
C9H8INO4 |
|---|---|
Molecular Weight |
321.07 g/mol |
IUPAC Name |
methyl 2-(4-iodo-2-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8INO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 |
InChI Key |
BWIVXTBYOPXHTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-iodo-2-nitrophenyl)acetate typically involves the esterification of 4-iodo-2-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(4-iodo-2-nitrophenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Substitution: 2-(4-hydroxy-2-nitrophenyl)acetic acid or 2-(4-amino-2-nitrophenyl)acetic acid.
Reduction: Methyl2-(4-amino-2-nitrophenyl)acetate.
Hydrolysis: 4-iodo-2-nitrophenylacetic acid.
Scientific Research Applications
Methyl2-(4-iodo-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-(4-iodo-2-nitrophenyl)acetate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
Comparison with Similar Compounds
The following comparison focuses on structurally related aromatic esters with nitro, iodine, or other substituents, emphasizing molecular features, reactivity, and applications.
Substituent Effects
Key Observations :
- Iodine vs. Nitro Placement : Iodine at the phenyl ring (target compound) vs. iodine on the acetate chain (Ethyl 2-iodo-2-(4′-nitrophenyl)acetate) alters electronic distribution and steric interactions .
- Ester Group : Methyl esters (target, ) are more reactive in hydrolysis than ethyl or tert-butyl esters due to lower steric hindrance .
Physical and Spectral Properties
Notes:
- Purity levels for analogs (e.g., 97–98%) suggest the target compound could be synthesized with similar quality .
Structural and Crystallographic Insights
- Crystal Packing : tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate () forms weak hydrogen bonds (C–H⋯O), implying the target’s nitro and ester groups may stabilize crystal lattices similarly.
- Bond Lengths : In Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate (), the nitro group exhibits bond lengths typical of aromatic nitro compounds (1.21–1.23 Å for N–O), which are likely comparable in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
